
Germylene, dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germylene, dimethyl- is a compound belonging to the class of germanium (II) compounds, specifically germylenes. These compounds are analogs of carbenes but are heavier and have a singlet ground state. Germylene, dimethyl- has the general formula (CH₃)₂Ge and is known for its high reactivity due to the presence of a vacant p-orbital .
Synthetic Routes and Reaction Conditions:
Reduction of Dibromogermanes: One common method involves the reduction of dibromogermanes using reducing agents such as lithium naphthalene or potassium graphite.
Photolysis of Strained Cyclogermanes: Another method includes the photolysis of strained cyclogermanes or germanium (IV) species.
Substitution of Dihalo Germanium (II) Precursors: This method involves substituting a dihalo germanium (II) precursor with nucleophiles like organometallic reagents.
Industrial Production Methods: Industrial production methods for germylene, dimethyl- are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Types of Reactions:
Oxidation: Germylene, dimethyl- can undergo oxidation reactions, forming germanium (IV) compounds.
Reduction: It can be reduced to form various germanium (II) species.
Substitution: Germylene, dimethyl- can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organometallic reagents are commonly used for substitution reactions.
Major Products:
Oxidation: Germanium (IV) compounds.
Reduction: Germanium (II) species.
Substitution: Various substituted germanium compounds.
Aplicaciones Científicas De Investigación
Germylene, dimethyl- has several applications in scientific research:
Chemistry: It is used in the synthesis of organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing into its potential biological applications, although it is less common compared to its use in chemistry.
Mecanismo De Acción
The mechanism of action of germylene, dimethyl- involves its high reactivity due to the vacant p-orbital. This allows it to participate in various chemical reactions, including insertion into carbon-halide bonds. The insertion mechanism is typically a two-step process involving radical abstraction and recombination .
Comparación Con Compuestos Similares
Silylenes: These are silicon analogs of carbenes and share some reactivity patterns with germylenes.
Stannylenes: These are tin analogs of carbenes and are also similar in reactivity to germylenes.
Uniqueness: Germylene, dimethyl- is unique due to its high reactivity and the ability to form stable compounds under specific conditions. Its singlet ground state and the presence of a vacant p-orbital make it distinct from other similar compounds .
Propiedades
Número CAS |
74963-95-4 |
|---|---|
Fórmula molecular |
C2H6Ge |
Peso molecular |
102.70 g/mol |
InChI |
InChI=1S/C2H6Ge/c1-3-2/h1-2H3 |
Clave InChI |
QAIUTSJMFUOGED-UHFFFAOYSA-N |
SMILES canónico |
C[Ge]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


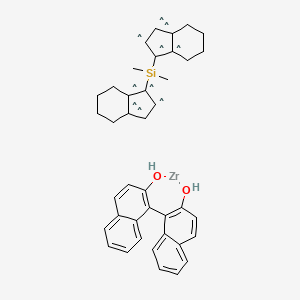
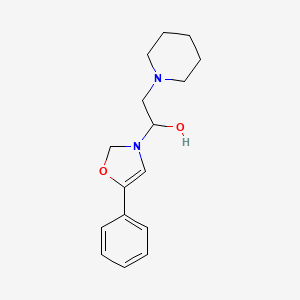
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
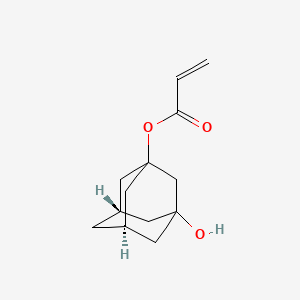
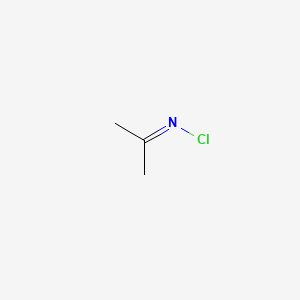

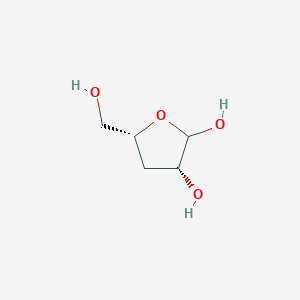
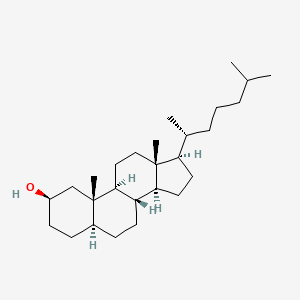
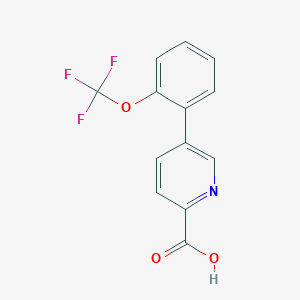


![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)

